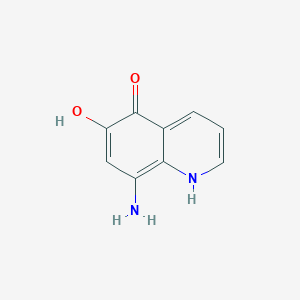

5,6-Dihydroxy-8-aminoquinoline

描述

5,6-Dihydroxy-8-aminoquinoline: is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of hydroxyl and amino groups in the quinoline ring structure imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-8-aminoquinoline typically involves the following steps:

Starting Material: The synthesis begins with a suitable quinoline precursor.

Hydroxylation: The introduction of hydroxyl groups at the 5 and 6 positions of the quinoline ring can be achieved through various hydroxylation reactions. Common reagents for hydroxylation include hydrogen peroxide and catalysts such as iron or copper salts.

Amination: The introduction of an amino group at the 8 position can be accomplished through nucleophilic substitution reactions. Amination reagents such as ammonia or primary amines are commonly used.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

Large-Scale Hydroxylation: Using efficient catalysts and controlled reaction conditions to achieve selective hydroxylation.

Amination: Employing scalable amination techniques to introduce the amino group.

Purification: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions: 5,6-Dihydroxy-8-aminoquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can undergo reduction reactions to form dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, solvents such as dichloromethane or ethanol.

Major Products Formed:

Oxidation Products: Quinones and related compounds.

Reduction Products: Dihydro derivatives.

Substitution Products: Alkylated or acylated derivatives.

科学研究应用

Antimalarial Activity

5,6-Dihydroxy-8-aminoquinoline is studied for its potential as an antimalarial agent. Its structural similarity to known antimalarial drugs like primaquine suggests it may inhibit the growth of malaria parasites effectively. Research indicates that derivatives of this compound can exhibit potent activity against Plasmodium species, making it a candidate for further development in malaria treatment .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound and its metal complexes. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. For instance, a study demonstrated that 8-aminoquinoline-based metal complexes improved cell survival in neuroblastoma cells exposed to hydrogen peroxide by modulating antioxidant defenses and reducing reactive oxygen species (ROS) levels .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies indicate that this compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and disrupting cellular signaling pathways critical for cancer cell survival .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its strong chromophoric properties. Its ability to form stable complexes with metal ions also makes it valuable in creating specialized coatings and materials with enhanced durability and resistance to environmental factors .

Case Study 1: Antimalarial Efficacy

A study evaluated the antimalarial efficacy of various aminoquinoline derivatives, including this compound. Results showed significant inhibition of Plasmodium falciparum growth at low concentrations compared to traditional treatments.

Case Study 2: Neuroprotection in Alzheimer's Disease

Research on hybrid compounds combining melatonin with 8-aminoquinolines indicated that these hybrids could serve as multifunctional agents against Alzheimer’s disease by inhibiting acetylcholinesterase and providing neuroprotection through metal ion chelation .

Case Study 3: Anticancer Activity Assessment

In vitro tests demonstrated that this compound significantly reduced cell viability in cancer cell lines through mechanisms involving apoptosis induction and oxidative stress modulation .

作用机制

The mechanism of action of 5,6-Dihydroxy-8-aminoquinoline involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: It may inhibit key enzymes involved in biological processes, leading to therapeutic effects.

Interfere with DNA/RNA: The compound can bind to nucleic acids, affecting their function and leading to potential antimicrobial or anticancer activities.

Modulate Cellular Pathways: It can modulate various cellular pathways, including those involved in oxidative stress and apoptosis.

相似化合物的比较

Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.

Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.

Chloroquine: A 4-aminoquinoline used as an antimalarial and anti-inflammatory agent.

Comparison:

Uniqueness: 5,6-Dihydroxy-8-aminoquinoline is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which imparts distinct chemical properties compared to other quinoline derivatives.

Therapeutic Potential: While primaquine and tafenoquine are primarily used for malaria treatment, this compound has broader applications in chemistry, biology, and industry.

Chemical Properties: The hydroxyl and amino groups in this compound provide additional sites for chemical modification, making it a versatile compound for various applications.

生物活性

5,6-Dihydroxy-8-aminoquinoline (DHAQ) is a compound that has garnered attention in biological research due to its diverse pharmacological activities. This article explores the biological activity of DHAQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DHAQ is a derivative of the 8-aminoquinoline class, characterized by two hydroxyl groups at positions 5 and 6 and an amino group at position 8. This structural configuration contributes to its bioactivity, influencing its interaction with biological targets.

The biological activity of DHAQ can be attributed to several mechanisms:

- Enzyme Inhibition : DHAQ has been shown to inhibit specific enzymes that play crucial roles in cellular processes. This inhibition can lead to therapeutic effects in various diseases, including malaria and cancer.

- DNA/RNA Interaction : The compound can bind to nucleic acids, potentially disrupting their function. This property suggests possible antimicrobial and anticancer activities.

- Modulation of Cellular Pathways : DHAQ is known to modulate pathways associated with oxidative stress and apoptosis, which are critical in cancer therapy and neuroprotection .

Antimalarial Activity

DHAQ is primarily investigated for its potential as an antimalarial agent. It affects critical survival stages of Plasmodium parasites, making it a candidate for improving malaria treatment protocols. Studies indicate that derivatives of 8-aminoquinolines, including DHAQ, can significantly reduce relapse rates in patients treated for P. vivax malaria .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of DHAQ. It has been evaluated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies demonstrated that DHAQ derivatives exhibited inhibitory activity against amyloid-beta aggregation and showed low cytotoxicity in neuronal cell lines .

Efficacy Against Malaria

A clinical study assessed the efficacy of DHAQ in combination with other antimalarial drugs. The results indicated that patients receiving DHAQ alongside quinine showed significantly lower relapse rates compared to those treated with quinine alone. Specifically, the combination therapy led to a relapse rate reduction from 79% to 5% when administered concurrently .

Neuroprotective Studies

In another study focusing on Alzheimer's disease, DHAQ derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that certain compounds exhibited strong inhibitory activities against these enzymes while also demonstrating protective effects against glutamate-induced cytotoxicity in neuronal cells .

Toxicity and Side Effects

Despite its therapeutic potential, DHAQ is associated with some toxicity concerns:

- Methemoglobinemia : Similar to other 8-aminoquinolines, DHAQ can induce methemoglobinemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This condition can lead to hemolytic anemia, necessitating careful patient screening before treatment initiation .

- Gastrointestinal Reactions : Patients may experience gastrointestinal side effects when treated with DHAQ or its derivatives, which can limit their therapeutic use .

Summary of Research Findings

属性

IUPAC Name |

8-aminoquinoline-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYJUNNNRNSMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938746 | |

| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-92-4 | |

| Record name | 5,6-Dihydroxy-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。